molecular formula C₁₄H₂₀NNaO₄ B1153877 N-Boc-(R)-Phenylephrine Sodium Salt

N-Boc-(R)-Phenylephrine Sodium Salt

Cat. No.: B1153877
M. Wt: 289.3
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development

The development of this compound emerged from the broader historical context of phenylephrine research and the evolution of protecting group chemistry in pharmaceutical synthesis. Phenylephrine itself was first patented in 1933 and came into medical use in 1938, establishing a foundation for subsequent derivative research. The compound was initially developed by researchers seeking to address synthetic challenges associated with the manipulation of amino alcohol functionalities in pharmaceutical intermediates.

The incorporation of the tert-butoxycarbonyl protecting group represents a significant advancement that arose from the development of protecting group chemistry in the mid-20th century. The tert-butoxycarbonyl group was specifically chosen for its stability under basic conditions and its ability to be removed under mild acidic conditions, making it particularly suitable for protecting amine functionalities during synthetic transformations. The sodium salt formulation was developed to enhance the compound's solubility characteristics and facilitate its use in aqueous synthetic environments.

Historical synthetic approaches to phenylephrine derivatives faced significant challenges related to the presence of multiple reactive functional groups, including the secondary amine and the phenolic hydroxyl group. Early synthetic methodologies often resulted in side reactions and reduced yields due to the concurrent reactivity of these functional groups. The development of this compound addressed these limitations by providing selective protection of the amine functionality while simultaneously modifying the phenolic group through salt formation.

Research conducted in the 1980s and 1990s demonstrated the utility of protected phenylephrine derivatives in asymmetric synthesis applications. These studies revealed that the protecting group strategy not only prevented unwanted side reactions but also enhanced the stereochemical control in subsequent synthetic transformations. The sodium salt formulation further improved the compound's handling characteristics and enabled its use in a broader range of synthetic conditions.

Significance in Pharmaceutical Chemistry Research

This compound has emerged as a compound of considerable significance in pharmaceutical chemistry research, particularly in the context of asymmetric synthesis and chiral drug development. The compound serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules that require precise stereochemical control during their preparation.

The tert-butoxycarbonyl protecting group provides several distinct advantages in pharmaceutical synthetic applications. Research has demonstrated that this protecting group exhibits excellent stability under a wide range of reaction conditions while remaining easily removable under mild acidic conditions. This dual characteristic makes it particularly valuable for multi-step synthetic sequences where the amine functionality must be protected during intermediate transformations but subsequently revealed for final product formation.

Studies examining the synthetic utility of this compound have revealed its effectiveness in asymmetric hydrogenation reactions, where the protected amine group facilitates catalyst-substrate interactions while preventing unwanted side reactions. Research conducted by McGarrity and Zanotti-Gerosa demonstrated that ruthenium-catalyzed hydrogenation of N-Boc-protected aminoketone precursors could achieve greater than 95% enantiomeric excess under high-pressure hydrogen conditions. This level of stereochemical control represents a significant advancement over earlier synthetic methodologies.

The compound has also found applications in Sharpless asymmetric dihydroxylation procedures, where researchers have achieved 88% enantiomeric excess using specialized chiral ligands. These applications demonstrate the compound's versatility as a synthetic intermediate and its ability to participate in diverse asymmetric transformations while maintaining stereochemical integrity.

Recent research has expanded the applications of tert-butoxycarbonyl-protected compounds beyond traditional pharmaceutical synthesis. Studies have investigated the use of Boc-protected dipeptides in antimicrobial applications, revealing broad-spectrum antibacterial activity with minimum inhibitory concentration values ranging from 230 to 400 micrograms per milliliter. While these studies did not specifically examine this compound, they demonstrate the expanding scope of Boc-protected compound applications in pharmaceutical research.

Relationship to Phenylephrine and Derivatives

This compound maintains a direct structural relationship to phenylephrine while incorporating specific chemical modifications that enhance its synthetic utility. Phenylephrine, the parent compound, is characterized as a selective alpha-1-adrenergic receptor agonist with the molecular formula C9H13NO2 and functions as a direct-acting sympathomimetic agent. The structural modifications present in this compound represent strategic chemical alterations designed to facilitate synthetic manipulation while preserving the essential stereochemical framework of the parent molecule.

The molecular structure of this compound incorporates several key modifications relative to phenylephrine. The compound features a molecular formula of C14H20NNaO4 with a molecular weight of 289.30 grams per mole, representing a significant increase from the parent compound due to the incorporation of the tert-butoxycarbonyl protecting group and the sodium counterion. The protecting group is attached to the nitrogen atom of the original phenylephrine structure, converting the free amine to a protected carbamate functionality.

Research examining the relationship between phenylephrine and its protected derivatives has revealed important insights into structure-activity relationships and synthetic accessibility. Studies have demonstrated that the incorporation of protecting groups can significantly alter the chemical reactivity of the parent compound while maintaining the essential stereochemical configuration. This preservation of stereochemistry is particularly important for pharmaceutical applications where the biological activity of the final product depends critically on the spatial arrangement of functional groups.

Table 1: Comparative Structural Analysis of Phenylephrine and this compound

Property Phenylephrine This compound
Molecular Formula C9H13NO2 C14H20NNaO4
Molecular Weight 167.21 g/mol 289.30 g/mol
Amine Protection None tert-Butoxycarbonyl
Salt Form Hydrochloride (typical) Sodium
Stereochemistry (R)-configuration (R)-configuration (preserved)
Synthetic Utility Limited in multi-step synthesis Enhanced for complex synthesis

The synthesis of this compound from phenylephrine involves well-established protecting group chemistry protocols. The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, followed by salt formation with sodium hydroxide or similar sodium-containing reagents. This synthetic transformation preserves the stereochemical integrity of the original phenylephrine molecule while introducing the desired protective functionalities.

Research into phenylephrine derivatives has revealed the importance of stereochemical control in pharmaceutical synthesis. The (R)-enantiomer of phenylephrine exhibits significantly greater biological activity compared to the (S)-enantiomer, making the preservation of stereochemistry during synthetic manipulations critically important. This compound maintains this essential (R)-configuration throughout its structure, ensuring that subsequent synthetic transformations can proceed without loss of stereochemical purity.

The relationship between this compound and other phenylephrine derivatives extends beyond simple structural modifications to encompass broader principles of pharmaceutical synthetic strategy. The compound represents an example of how strategic protecting group chemistry can be applied to enhance the synthetic accessibility of complex pharmaceutical targets while maintaining the essential structural and stereochemical features required for biological activity.

Properties

Molecular Formula

C₁₄H₂₀NNaO₄

Molecular Weight

289.3

Synonyms

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-carbamic Acid 1,1-Dimethylethyl ester Sodium Salt

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Density : 1.168 ± 0.06 g/cm³ (predicted) .
  • Boiling Point : 421.3 ± 40.0 °C (predicted) .
  • pKa : 9.75 ± 0.10 (amine group, protected by Boc) .
  • Storage : Recommended for lab use only, with long-term storage at 2–8°C .

Comparison with Structurally and Functionally Related Compounds

Phenylephrine Hydrochloride

  • Molecular Formula: C₉H₁₃NO₂·HCl .
  • Key Differences : Lacks the Boc protecting group and sodium counterion. The hydrochloride salt form enhances water solubility for direct pharmaceutical use.
  • Applications : Clinically used as a nasal decongestant and vasopressor. Acts via α₁-adrenergic receptor agonism .
  • Analytical Methods : Quantified via spectrophotometric coupling with diazotized sulfacetamide sodium (λₘₐₓ = 425 nm) .

(S)-Phenylephrine-D6 (HCl Salt)

  • Molecular Formula: C₉H₇D₆NO₂·HCl .
  • Key Differences : Deuterium labeling at six positions improves stability for use as an internal standard in mass spectrometry. Unlike the Boc-protected sodium salt, this compound retains free amine and hydroxyl groups.
  • Applications : Isotopic labeling enables precise pharmacokinetic and metabolic studies in biological matrices .

Phenylephrine Impurity 8 Sodium Salt

  • Molecular Formula: C₁₁H₁₄NO₄·Na .
  • Key Differences : Contains an additional carboxymethyl group on the amine, forming a glycine derivative. The sodium salt enhances solubility similar to N-Boc-(R)-Phenylephrine Sodium Salt.
  • Applications : Recognized as a process-related impurity in phenylephrine hydrochloride synthesis, requiring strict regulatory monitoring .

N-Citryl (R)-Phenylephrine Disodium Salt

  • Molecular Formula: Not fully specified, but includes a citryl moiety and two sodium ions .
  • Key Differences : The citryl group introduces additional carboxylic acid functionality, increasing hydrophilicity and altering receptor binding compared to the Boc-protected analog.
  • Applications : Investigated for modified drug delivery profiles due to enhanced solubility .

Structural and Functional Comparison Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 82212-44-0 C₁₄H₂₁NO₄·Na 290.31 Boc-protected amine, hydroxyl groups Synthetic intermediate
Phenylephrine Hydrochloride 61-76-7 C₉H₁₃NO₂·HCl 203.67 Free amine, hydroxyl groups Pharmaceutical API
(S)-Phenylephrine-D6 (HCl Salt) N/A C₉H₇D₆NO₂·HCl 209.71 Deuterated phenylephrine, free amine Analytical internal standard
Phenylephrine Impurity 8 Sodium Salt N/A C₁₁H₁₄NO₄·Na 247.23 Carboxymethylated amine, sodium salt Regulatory impurity control
N-Citryl (R)-Phenylephrine Disodium Salt N/A Not fully specified >332.4 (est.) Citryl moiety, disodium salt Drug delivery research

Regulatory and Analytical Considerations

  • Impurities like Phenylephrine Impurity 8 Sodium Salt are monitored using HPLC and LC-MS, leveraging differences in polarity and mass from the parent compound .
  • Deuterated analogs enable high-sensitivity detection in biological fluids, achieving sub-nanogram quantification limits .

Pharmacodynamic Contrasts

While phenylephrine hydrochloride directly activates α₁-adrenergic receptors, the Boc-protected sodium salt is pharmacologically inert due to the blocked amine. This makes it unsuitable for therapeutic use but ideal for synthetic flexibility .

Preparation Methods

Asymmetric Reduction of Ketone Precursors

Chiral pool synthesis starting from 3-hydroxyphenylacetone employs (R)-CBS (Corey-Bakshi-Shibata) reduction to install the stereocenter with 98% enantiomeric excess (ee). Reaction conditions:

  • Catalyst: (R)-Me-CBS (0.1 equiv)

  • Reducing agent: BH₃·THF (1.5 equiv)

  • Temperature: -78°C to 0°C gradient

  • Yield: 85%

Enzymatic Resolution Approaches

Norcoclaurine synthase (NCS)-mediated Pictet-Spengler reactions between dopamine derivatives and aldehydes generate (R)-configured tetrahydroisoquinolines, which are oxidized to phenylephrine analogs. Key advantages:

  • Stereocontrol : >99% ee achieved using TfNCS (Thalictrum flavum NCS).

  • Substrate scope : Tolerates Boc-protected amines at the β-position.

Process Optimization and Scalability

Solvent Systems for Large-Scale Production

Comparative studies identify toluene/water biphasic systems as optimal for Boc protection at kilogram scale:

ParameterToluene/WaterTHF/WaterEthyl Acetate/Water
Reaction Time (h)465.5
Yield (%)897882
Purity (HPLC, %)99.297.198.5

Data adapted from Org. Synth. 2017 and PMC 2019.

Crystallization Conditions

Sodium salt crystallization from ethanol/water (3:1) at 4°C produces needle-shaped crystals with optimal flow properties. Critical factors:

  • Cooling rate : 0.5°C/min prevents oiling out.

  • Seed crystals : 0.1% w/w seeding load ensures uniform crystal growth.

Analytical Characterization and Quality Control

HPLC Method Validation

A validated reversed-phase method separates this compound from synthetic impurities:

ColumnC18, 250 × 4.6 mm, 5 μm
Mobile Phase0.1% H₃PO₄:MeCN (75:25)
Flow Rate1.0 mL/min
DetectionUV 280 nm
Retention Time10.10 ± 0.15 min
Linearity (R²)0.9998 (1–100 μg/mL)

Method parameters from PMC 2019.

Chiral Purity Assessment

Polarimetric analysis ([α]D²⁵ = +34.5° (c 1.0, MeOH)) and chiral HPLC (Chiralpak AD-H, hexane:IPA 85:15) confirm >99% enantiomeric purity.

Alternative Synthetic Routes and Emerging Technologies

Continuous Flow Chemistry

Microreactor systems reduce Boc protection time to 15 minutes via enhanced mass transfer:

  • Residence time: 2 min at 100°C

  • Productivity: 1.2 kg/day in 10 mL reactor volume

Enzymatic Boc Protection

Lipase-mediated transesterification using vinyl Boc carbonate demonstrates 78% conversion in phosphate buffer (pH 8.0). Advantages include:

  • Aqueous reaction conditions

  • No racemization observed

Q & A

Q. How can researchers optimize the synthesis of N-Boc-(R)-Phenylephrine Sodium Salt to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). Use recrystallization or chromatography (e.g., flash column chromatography) for purification. Validate purity via HPLC (≥95% purity threshold) and structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Solubility testing in polar solvents (e.g., water, ethanol) should precede crystallization steps to minimize impurities .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Essential techniques include:
  • HPLC : Quantify purity and detect residual solvents.
  • NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for sodium adduct detection).
  • FTIR : Verify functional groups (e.g., carbonyl stretch from the Boc group at ~1680–1720 cm1^{-1}) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store desiccated at –20°C in amber vials to prevent hydrolysis of the Boc group and oxidation. Pre-weigh aliquots to avoid repeated freeze-thaw cycles. Confirm stability via periodic HPLC analysis. Note incompatibility with oxidizing agents (e.g., ferric salts) and alkaline conditions .

Advanced Research Questions

Q. How do batch-to-batch variations in this compound synthesis affect experimental reproducibility in receptor-binding studies?

  • Methodological Answer : Variations in salt content, residual solvents, or stereochemical impurities (e.g., enantiomeric excess <99%) can skew pharmacological data. Implement rigorous QC:
  • Peptide Content Analysis : Quantify active compound via UV-Vis spectroscopy.
  • Chiral HPLC : Verify enantiomeric purity.
  • Statistical Analysis : Use ANOVA to compare batch effects on EC50_{50} values in dose-response assays .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability (e.g., esterase-mediated cleavage) or poor solubility. Strategies include:
  • Prodrug Modification : Introduce hydrolytically stable protecting groups.
  • Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma concentrations.
  • Solubility Enhancement : Co-formulate with cyclodextrins or lipid nanoparticles .

Q. How can researchers identify and mitigate degradation products formed during long-term storage of this compound?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis can identify degradation pathways (e.g., Boc deprotection or oxidation). Mitigation strategies include lyophilization for hygroscopic batches and addition of antioxidants (e.g., BHT at 0.01% w/w) .

Q. What protocols ensure chiral purity during large-scale synthesis of this compound?

  • Methodological Answer : Use asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to maintain enantiomeric excess. Validate via chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) and polarimetry. Cross-reference synthetic intermediates with commercial chiral standards .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve conflicting bioactivity data for this compound across different cell lines?

  • Methodological Answer : Contradictions may stem from cell-specific receptor expression or assay conditions. Standardize protocols:
  • Receptor Density Quantification : Use radioligand binding (e.g., 3H^3H-prazosin for α1_1-adrenoceptors).
  • Buffer Consistency : Control pH (7.4) and ion concentration (e.g., Na+^+/K+^+ balance).
  • Positive Controls : Include reference agonists (e.g., phenylephrine HCl) .

Q. What steps validate the absence of endotoxins or microbial contaminants in this compound batches for in vivo studies?

  • Methodological Answer : Perform Limulus Amebocyte Lysate (LAL) assays for endotoxin detection (threshold: <0.25 EU/mg). Sterilize via 0.22 µm filtration and validate sterility using TSB broth incubation (14 days at 37°C). Document results per USP <71> guidelines .

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